molecular formula C16H17ClN2O3S B4851385 2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide

Cat. No. B4851385
M. Wt: 352.8 g/mol
InChI Key: FKOCEUMEIFFMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various types of arthritis, acute pain, and menstrual cramps. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by reducing inflammation and pain without affecting the COX-1 enzyme, which is responsible for producing the protective stomach lining.

Mechanism of Action

Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also effective in reducing swelling and stiffness associated with arthritis. Celecoxib has been shown to have a lower risk of gastrointestinal side effects compared to other 2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamides, such as aspirin and ibuprofen.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, which allows researchers to study the specific effects of COX-2 inhibition on various physiological processes. However, Celecoxib also has limitations, including its potential to interfere with other cellular processes that are not related to COX-2 inhibition.

Future Directions

Future research on Celecoxib will focus on its potential use in treating various types of cancer, as well as its potential to reduce the risk of Alzheimer's disease and other neurodegenerative disorders. Researchers will also explore new synthesis methods for Celecoxib and other COX-2 inhibitors, as well as new drug delivery methods to improve their effectiveness and reduce side effects.
In conclusion, Celecoxib is a selective COX-2 inhibitor that has been extensively studied for its potential use in treating various types of cancer and reducing inflammation and pain associated with arthritis. Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, but also has limitations, including its potential to interfere with other cellular processes. Future research on Celecoxib will focus on its potential use in treating various types of cancer and reducing the risk of Alzheimer's disease and other neurodegenerative disorders.

Scientific Research Applications

Celecoxib has been extensively studied for its potential use in treating various types of cancer, including colorectal, breast, lung, and prostate cancer. Studies have shown that Celecoxib can inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and reducing the production of angiogenic factors that promote the growth of blood vessels in tumors.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-2-18-23(21,22)15-9-7-14(8-10-15)19-16(20)11-12-3-5-13(17)6-4-12/h3-10,18H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOCEUMEIFFMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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